molecular formula C6H8O B13916574 (S)-3-Ethynyltetrahydrofuran

(S)-3-Ethynyltetrahydrofuran

Cat. No.: B13916574
M. Wt: 96.13 g/mol
InChI Key: YHAJZHXJKUOHJZ-ZCFIWIBFSA-N
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Description

(S)-3-Ethynyltetrahydrofuran is an organic compound characterized by a tetrahydrofuran ring with an ethynyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Ethynyltetrahydrofuran typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as (S)-3-hydroxytetrahydrofuran.

    Ethynylation: The hydroxyl group is converted to an ethynyl group using reagents like ethynyl magnesium bromide under controlled conditions.

    Purification: The product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis process efficiently.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Ethynyltetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The ethynyl group can participate in substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

    Oxidation Products: Carbonyl compounds such as aldehydes or ketones.

    Reduction Products: Ethyl-substituted tetrahydrofuran derivatives.

    Substitution Products: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-Ethynyltetrahydrofuran has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-3-Ethynyltetrahydrofuran involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The ethynyl group can interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound may influence metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

    ®-3-Ethynyltetrahydrofuran: The enantiomer of (S)-3-Ethynyltetrahydrofuran with similar structural features but different stereochemistry.

    3-Ethynyltetrahydropyran: A compound with a similar ethynyl group but a different ring structure.

    3-Ethynyl-2,5-dihydrofuran: A related compound with a different degree of saturation in the ring.

Properties

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

(3S)-3-ethynyloxolane

InChI

InChI=1S/C6H8O/c1-2-6-3-4-7-5-6/h1,6H,3-5H2/t6-/m1/s1

InChI Key

YHAJZHXJKUOHJZ-ZCFIWIBFSA-N

Isomeric SMILES

C#C[C@@H]1CCOC1

Canonical SMILES

C#CC1CCOC1

Origin of Product

United States

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